molecular formula C6H5BrN4S B596492 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1306829-95-7

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B596492
CAS No.: 1306829-95-7
M. Wt: 245.098
InChI Key: PBEIXBIKEFRPGU-UHFFFAOYSA-N
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Description

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a methylthio group attached to a pyrazolo[3,4-D]pyrimidine core. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine typically involves the bromination of 6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one. One common method involves the use of phosphorus oxybromide (POBr3) in acetonitrile (CH3CN) as the brominating agent. The reaction is carried out in a pressure vessel at 100°C for 16 hours, followed by cooling and the addition of water and aqueous ammonium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Substitution: The bromine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of various substituted pyrazolo[3,4-D]pyrimidine derivatives.

Scientific Research Applications

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
  • 8-Chloro-2-(methylthio)pyrido[3,4-D]pyrimidine

Uniqueness

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

3-bromo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIXBIKEFRPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306829-95-7
Record name 3-bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
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